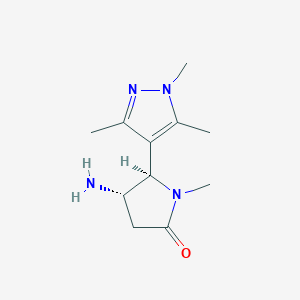
(4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Related Pyrrolidin-2-ones : Research has shown that pyrrolidin-2-ones and their derivatives are crucial in synthesizing various biologically active molecules. These compounds' structure is found in many natural products, leading to the development of new medicinal molecules with enhanced biological activity. The introduction of different substituents into the nucleus of pyrrolidin-2-ones is vital in pharmacy for creating these new compounds (Rubtsova et al., 2020).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound, a key intermediate in the preparation of premafloxacin, an antibiotic against pathogens of veterinary importance, involves a stereoselective process utilizing pyrrolidin-2-one derivatives. This showcases the significance of such derivatives in developing veterinary antibiotics (Fleck et al., 2003).
Pyrrole and Pyrrole Derivatives in Biological Molecules : Pyrrole structures, including pyrrolidines, are foundational for important biological molecules like heme and chlorophyll. Their synthesis often involves pyrrolidin-2-one derivatives, highlighting the role of these compounds in synthesizing essential biological molecules (Anderson & Liu, 2000).
Biological and Pharmacological Applications
Neurotropic Activity Studies : The neurotropic activities of pyrrolidine derivatives have been studied, demonstrating their potential in developing new bioactive molecules. For instance, certain pyrrolidine derivatives have shown significant effects on motor activity in animal models, indicating their potential application in neurological research (Zaliznaya et al., 2020).
Glycosidase Inhibitory Activities : Pyrrolidine derivatives have been found to have inhibitory activities toward various glycosidases. This suggests their potential use in designing inhibitors for enzymes like alpha-mannosidase, which can have significant implications in treating diseases like lysosomal storage disorders (Popowycz et al., 2004).
Antimicrobial Activities : Pyrrolidine derivatives have been explored for their antimicrobial properties. For example, triazoles derived from pyrrolidine-based compounds have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Anticonvulsant Agents : Some pyrrolidine derivatives have been identified as novel anticonvulsant agents. Their efficacy in animal models suggests their potential application in treating seizure disorders (Carson et al., 1997).
Anticancer and Anti-inflammatory Agents : Certain pyrrolidine-based compounds have shown activity as anticancer and anti-inflammatory agents. This highlights the versatility of these compounds in therapeutic applications (Rahmouni et al., 2016).
Influenza Neuraminidase Inhibitors : Pyrrolidine derivatives have been used in designing potent inhibitors of influenza neuraminidase, a key enzyme in the viral replication of influenza. This indicates their potential role in antiviral drug development (Wang et al., 2001).
Propiedades
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-6-10(7(2)15(4)13-6)11-8(12)5-9(16)14(11)3/h8,11H,5,12H2,1-4H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRKDMFDGDISFS-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CC(=O)N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

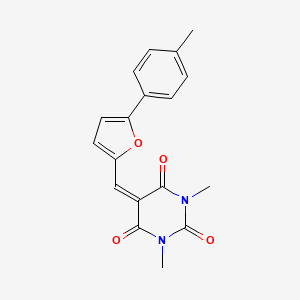
![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)
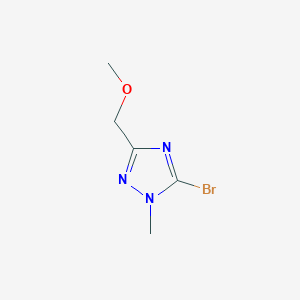
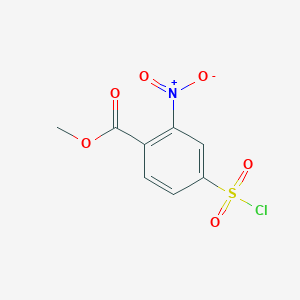
![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)
![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)
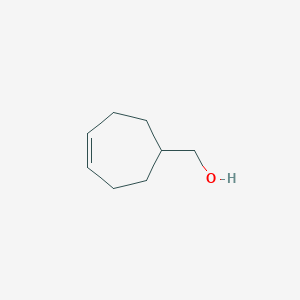
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2627280.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)